![molecular formula C13H13N3O B2370342 N-{4-[(1H-pyrazol-1-yl)méthyl]phényl}prop-2-ènamide CAS No. 1183249-55-9](/img/structure/B2370342.png)
N-{4-[(1H-pyrazol-1-yl)méthyl]phényl}prop-2-ènamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide” is a compound that belongs to the family of pyrazole derivatives . The molecular formula of this compound is C13H13N3O and it has a molecular weight of 227.267.
Synthesis Analysis
The synthesis of pyrazole derivatives has been extensively studied. A variety of synthesis methods and synthetic analogues have been reported over the years . For instance, some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .Molecular Structure Analysis
The molecular structure of “N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide” is characterized by the presence of a pyrazole nucleus. Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis .Chemical Reactions Analysis
Pyrazole derivatives have been found to exhibit a wide range of chemical reactions. For example, some derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .Applications De Recherche Scientifique
Activité antibactérienne et antimycobactérienne
Les dérivés de l'imidazole, y compris le N-{4-[(1H-pyrazol-1-yl)méthyl]phényl}prop-2-ènamide, ont démontré des effets antibactériens et antimycobactériens. Les chercheurs ont synthétisé des composés apparentés et évalué leur potentiel contre des souches bactériennes, y compris Mycobacterium tuberculosis. Notamment, certains dérivés présentent une activité antituberculeuse puissante .
Activité insecticide
Le récepteur de la ryanodine (RyR) chez les insectes est une cible prometteuse pour de nouveaux insecticides. Les chercheurs ont conçu et synthétisé des dérivés de diphényl-1H-pyrazole avec des substituants cyano. Ces composés présentent un potentiel en tant qu'insecticides en ciblant le RyR .
Propriétés cytotoxiques et anticancéreuses
Certains composés contenant de l'imidazole, y compris des analogues du this compound, présentent une activité cytotoxique. Bien que certains dérivés aient des effets cytotoxiques raisonnables, des explorations supplémentaires sont nécessaires pour exploiter leur potentiel en tant qu'agents anticancéreux .
Activité antiparasitaire
Les dérivés de l'imidazole fonctionnalisés par la sulfonamide ont affiché des propriétés antiparasitaires. Cette nouvelle série, y compris le this compound, s'aligne sur la littérature précédente montrant que les sulfonamides peuvent lutter contre les parasites, les bactéries et même présenter une activité anti-VIH .
Inhibition de la CDK2
Les chercheurs ont synthétisé des dérivés de N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine en substituant la partie phénylsulfonamide. Ces composés sont prometteurs en tant qu'inhibiteurs potentiels de la CDK2, ce qui pourrait avoir des implications dans le traitement du cancer .
Orientations Futures
The future directions for the study of “N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide” and similar compounds could include further exploration of their synthesis methods, chemical reactions, and pharmacological properties. Additionally, more research could be conducted to understand their mechanism of action and potential therapeutic applications .
Mécanisme D'action
Target of Action
The compound N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide, also known as N-[4-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide, has been found to interact with several targets. One of the primary targets of this compound is the ryanodine receptor (RyR) . This receptor is a promising target for the development of novel insecticides . Additionally, the compound has shown potent antileishmanial and antimalarial activities, suggesting that it may also target Leishmania aethiopica and Plasmodium berghei .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it has been suggested that the compound acts as an activator of the insect RyR . In the case of Leishmania aethiopica and Plasmodium berghei, the compound exhibits superior antipromastigote activity
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. For instance, activation of the RyR can lead to changes in calcium signaling within the cell . In the case of Leishmania aethiopica and Plasmodium berghei, the compound’s antipromastigote activity suggests that it may interfere with the parasites’ life cycle
Pharmacokinetics
Compounds with similar structures have been found to have good systemic exposure and oral bioavailability
Result of Action
The compound’s interaction with its targets leads to various molecular and cellular effects. For instance, activation of the RyR can lead to changes in intracellular calcium levels, which can affect various cellular processes . The compound’s antipromastigote activity against Leishmania aethiopica and Plasmodium berghei suggests that it may inhibit the growth of these parasites .
Propriétés
IUPAC Name |
N-[4-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-2-13(17)15-12-6-4-11(5-7-12)10-16-9-3-8-14-16/h2-9H,1,10H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWISVUQKDTBCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)CN2C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

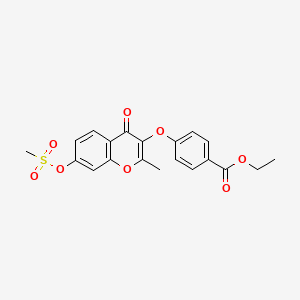
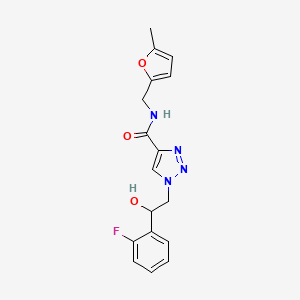

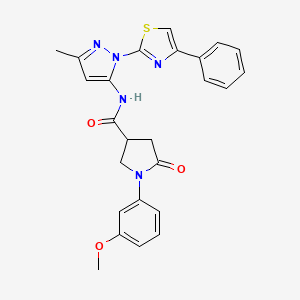
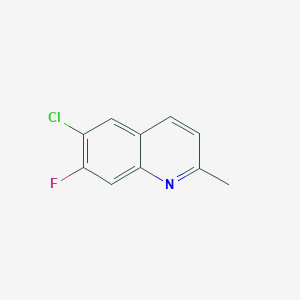
![N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2370269.png)
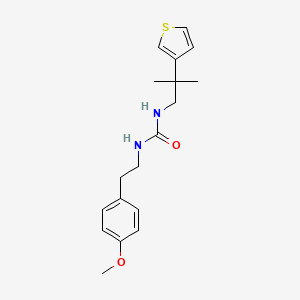

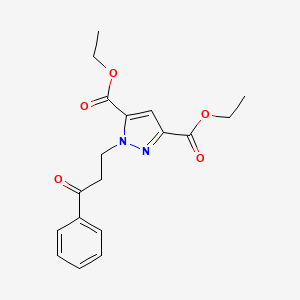
![(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2370273.png)
![Tert-butyl 7-ethynyl-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B2370274.png)

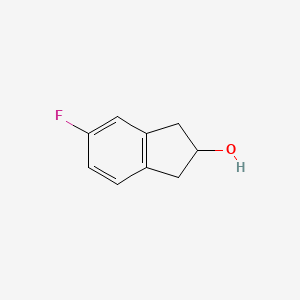
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(cyclopentylthio)acetamide](/img/structure/B2370282.png)